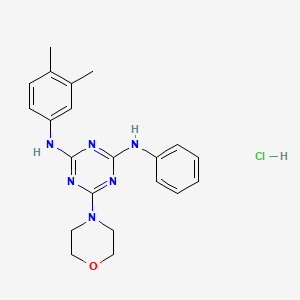

N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3,4-Dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by a central 1,3,5-triazine core substituted at the N2, N4, and C6 positions. The N2 position is occupied by a 3,4-dimethylphenyl group, the N4 by a phenyl group, and the C6 by a morpholino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.ClH/c1-15-8-9-18(14-16(15)2)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-10-12-28-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJVTWPUUJISBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction may produce triazine amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Triazine derivatives are known for their potential anticancer properties. N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has been studied for its ability to inhibit the proliferation of various cancer cell lines. Research indicates that this compound can target specific enzymes involved in cancer progression, such as DNA topoisomerase IIα and various kinases .

Mechanism of Action

The mechanism of action involves the binding of the compound to biological targets, altering their activity and leading to antiproliferative effects. The morpholino group enhances its binding affinity to certain receptors and enzymes .

Neuroscience Applications

Recent studies have highlighted the potential of this compound in treating central nervous system disorders. The compound has shown promise in binding to CNS-relevant receptors such as serotonin 5-HT6 and adenosine A2a receptors . This opens avenues for developing therapeutics aimed at neurodegenerative diseases and mental health disorders.

Agricultural Chemistry

Triazines are commonly used in agrochemicals due to their herbicidal properties. The compound may serve as a lead structure for developing new herbicides that target specific weed species while minimizing environmental impact. Its effectiveness against various plant enzymes can be explored further for agricultural applications.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science. Its potential use as a UV stabilizer in polymers has been suggested due to its ability to absorb harmful UV radiation while maintaining material integrity .

Data Table: Summary of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation via enzyme targeting |

| Neuroscience | CNS disorder treatment | Binds to serotonin and adenosine receptors |

| Agricultural Chemistry | Herbicide development | Targets specific weed enzymes |

| Materials Science | UV stabilizer for polymers | Absorbs UV radiation |

Case Study 1: Anticancer Activity

A study published in PubMed evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups .

Case Study 2: CNS Receptor Binding

Research conducted on the binding affinity of this compound revealed its interaction with key neurotransmitter receptors involved in mood regulation and cognition. This study suggests potential therapeutic benefits for conditions such as anxiety and depression .

Case Study 3: Agricultural Application

Field trials assessing the herbicidal activity of triazine derivatives demonstrated that compounds structurally similar to this compound effectively controlled specific weed populations without harming crop yield.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Triazine derivatives are diverse, with variations in substituents influencing their biological and chemical properties. Key structural analogues include:

Key Structural Differences :

- Substituent Effects : The target compound’s 3,4-dimethylphenyl group at N2 enhances steric bulk compared to simpler substituents like chloro or ethyl in atrazine/simazine. This may improve binding affinity in protein targets but reduce solubility .

- Morpholino vs.

Pharmacological and Agrochemical Activity

- Herbicidal Activity: Atrazine and simazine inhibit photosynthesis by binding to the D1 protein in plants. The target compound’s morpholino group likely alters this mechanism, as seen in non-herbicidal triazines with morpholino substituents .

- Kinase Inhibition: Morpholino-containing triazines (e.g., bis(morpholino) derivatives in ) exhibit kinase inhibition due to hydrogen bonding with ATP-binding pockets. The target compound’s dimethylphenyl group may enhance hydrophobic interactions in similar targets .

Physicochemical Properties

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine core with various substituents that enhance its biological activity. The key structural features include:

- Triazine Ring : A six-membered ring containing three nitrogen atoms.

- Morpholino Group : Enhances solubility and may participate in nucleophilic reactions.

- Dimethylphenyl Substituent : Contributes to the compound's lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1179495-04-5 |

| Molecular Formula | C21H25ClN6O |

| Molecular Weight | 412.9 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can:

- Inhibit Enzymatic Activity : It has shown potential in inhibiting cancer-related enzymes such as DNA topoisomerase IIα and various kinases involved in cell proliferation and survival .

- Modulate Receptor Activity : The compound may bind to receptors relevant to central nervous system disorders and cancer treatment, including serotonin and adenosine receptors .

- Induce Apoptosis in Cancer Cells : Studies have demonstrated that it can selectively induce apoptosis in cancer cell lines while sparing non-cancerous cells .

Anticancer Properties

Research has highlighted the compound's effectiveness against various cancer cell lines. Notably:

- Triple-Negative Breast Cancer (TNBC) : In vitro studies showed significant growth inhibition of MDA-MB231 cells at concentrations as low as 10 μM . This selectivity for cancer cells over normal cells suggests a favorable therapeutic profile.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB231 (TNBC) | <10 | High |

| MCF-10A (Normal) | >50 | Low |

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary studies indicate activity against certain bacterial strains, although further investigation is needed to elucidate its full spectrum of activity .

Case Studies and Research Findings

- Synthesis and Characterization : The compound was synthesized using a multi-step process involving the reaction of cyanoguanidine with appropriate aryl amines under controlled conditions. Characterization confirmed the expected structure through spectral analysis .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the phenyl substituents significantly affect the compound's potency against cancer cell lines. This information is critical for future drug design efforts aimed at enhancing efficacy .

- In Vivo Studies : While most current data are from in vitro studies, preliminary in vivo models are being developed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer .

Q & A

Q. What are the established synthetic routes for N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. The first step substitutes one chlorine atom with morpholine under controlled conditions (0–5°C, polar solvents like acetone), followed by reaction with 3,4-dimethylaniline and aniline at elevated temperatures (60–80°C). The final hydrochloride salt is obtained via acid treatment . Microwave-assisted one-pot methods, as seen in analogous triazine derivatives, may reduce reaction times and improve yields by enhancing reaction homogeneity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- HPLC : To assess purity (>95% is typical for research-grade material).

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons from phenyl groups at δ 6.8–7.2 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 437.18 for the free base).

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry in crystalline forms .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound is studied for its potential as a kinase inhibitor or DNA intercalator due to its planar triazine core and electron-rich substituents. Its morpholino group enhances solubility, while aryl groups facilitate π-π stacking in biological targets. Preliminary studies on analogs show antitumor activity (IC values <10 μM in leukemia cell lines) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final substitution step?

Low yields (e.g., <50%) often arise from steric hindrance during the substitution of the third chlorine on the triazine ring. Strategies include:

- Solvent Optimization : Using DMF or DMSO to stabilize intermediates .

- Catalysis : Adding catalytic iodide salts (KI) to accelerate substitution kinetics .

- Microwave Assistance : Reducing side reactions via rapid, uniform heating (e.g., 80°C for 30 minutes, improving yields to ~65%) .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating | 48 | 92 | |

| Microwave-assisted | 65 | 95 |

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC variability across studies) may stem from:

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. aqueous buffers).

- Impurity Profiles : Trace intermediates (e.g., unreacted cyanuric chloride derivatives) may exhibit off-target effects.

- Structural Analogues : Misattribution of activity to closely related compounds (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl derivatives) . Mitigation involves rigorous compound validation (HPLC/NMR) and standardized bioassay protocols.

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (DFT) predict electron distribution and reactive sites on the triazine ring. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., EGFR kinase). ICReDD’s reaction path search methods integrate computational and experimental data to prioritize derivatives with optimal binding and synthetic feasibility .

Q. How does the substitution pattern (morpholino vs. other amines) affect physicochemical properties?

Comparative studies show:

- Solubility : Morpholino substitution increases aqueous solubility (logP ~2.5) compared to piperidine analogs (logP ~3.2) .

- Stability : Morpholino groups resist hydrolysis under physiological pH, whereas primary amines degrade faster .

- Bioactivity : Morpholino-containing derivatives exhibit higher kinase inhibition due to H-bond donor/acceptor balance .

Methodological Guidance

- Handling Contradictions : Cross-validate synthetic protocols and bioassay results using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity).

- Data Reproducibility : Document reaction parameters (solvent, temperature, catalyst) in detail, as minor changes significantly impact outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.